molecular formula C9H14O B1605584 1-Cyclohexylprop-2-yn-1-ol CAS No. 4187-88-6

1-Cyclohexylprop-2-yn-1-ol

Cat. No. B1605584
CAS RN: 4187-88-6
M. Wt: 138.21 g/mol
InChI Key: CMJHRFATHWISFN-UHFFFAOYSA-N
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Description

1-Cyclohexylprop-2-yn-1-ol is a chemical compound with the CAS Number: 4187-88-6 . It has a molecular weight of 138.21 and its linear formula is C9H14O . The compound is typically stored in a dry environment at 2-8°C . It can exist in various physical forms such as liquid, solid, semi-solid, lump, or cloudy liquid .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexylprop-2-yn-1-ol is C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da .


Physical And Chemical Properties Analysis

1-Cyclohexylprop-2-yn-1-ol has a molecular weight of 138.21 . It can exist in various physical forms such as liquid, solid, semi-solid, lump, or cloudy liquid . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters

1-Cyclohexylprop-2-yn-1-ol, through Grignard reaction, is used in the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. This process involves palladium-catalyzed carbonylation under both oxidative and nonoxidative conditions, showcasing the compound's flexibility in chemical reactions (Gabriele et al., 2008).

Catalytic Synthesis of Tetrahydrofurans

The compound is integral in the palladium-catalyzed synthesis of tetrahydrofurans. This process involves oxidative cyclization and alkoxycarbonylation, demonstrating its role in the formation of complex organic structures (Gabriele et al., 2000).

Molecular Recognition Applications

1-Cyclohexylprop-2-yn-1-ol derivatives are used as agents for molecular recognition, particularly in the discrimination of isomers of carboxylic acids, phosphoric acids, and amino acids, detectable through NMR or fluorescence spectroscopy. This highlights its application in analytical chemistry (Khanvilkar & Bedekar, 2018).

Coupling Reactions in Organic Synthesis

This compound plays a role in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. It shows its utility in creating complex organic molecules, important in pharmaceuticals and material sciences (Feuerstein et al., 2004).

Synthesis of Merocyanine Dyes

1-Cyclohexylprop-2-yn-1-ol is involved in the synthesis of merocyanine dyes, illustrating its role in the creation of colorants for various industrial applications (Gabbutt et al., 2001).

Platinum-Catalyzed Cycloisomerizations

The compound is used in PtCl2-catalyzed cycloisomerizations of 5-en-1-yn-3-ol systems, showcasing its versatility in catalytic processes to create keto derivatives (Harrak et al., 2004).

Safety And Hazards

The safety information for 1-Cyclohexylprop-2-yn-1-ol includes several hazard statements: H302-H312-H332 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cyclohexylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHRFATHWISFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962029
Record name 1-Cyclohexylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylprop-2-yn-1-ol

CAS RN

4187-88-6
Record name α-Ethynylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-ol, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
G You, ZX Chang, J Yan, C Xia, FR Li… - Organic Chemistry …, 2021 - pubs.rsc.org
… However, this protocol was not suitable for the transformation of 1-cyclohexylprop-2-yn-1-ol, from which an unidentified side-product was isolated (not shown). The influence of …
Number of citations: 13 pubs.rsc.org
SF Pi, YM Guo, ZR Zhou, H Sun… - Journal of Chemical …, 2020 - journals.sagepub.com
… We were happy to observe that 1-cyclohexylprop-2-yn-1-ol (1i) could also react with 2 efficiently in 94% yield. 2-Methylbut-3-yn-2-ol (1j) was treated with 2 to afford the corresponding …
Number of citations: 3 journals.sagepub.com
M Zeng, SB Herzon - The Journal of Organic Chemistry, 2015 - ACS Publications
… To test this hypothesis, the reductive hydration of 1-cyclohexylprop-2-yn-1-ol (7a) was evaluated using 4.5 mol % of 1, 2, or 3 and 4 equiv of formic acid in aqueous N,N-…
Number of citations: 28 pubs.acs.org
K Ishizawa, S Majima, XF Wei… - The Journal of …, 2019 - ACS Publications
… , 0–20% AcOEt/hexane) to afford 1-cyclohexylprop-2-yn-1-ol as pale yellow oil (18.2 g, 13.1 mmol, … Following the general procedure, 1-cyclohexylprop-2-yn-1-ol (18.1 g, 131 mmol) was …
Number of citations: 17 pubs.acs.org
TE Nielsen, D Tanner - The Journal of Organic Chemistry, 2002 - ACS Publications
(E)-β-Trialkylstannyl-α,β-unsaturated ketones are readily available from secondary propargylic alcohols via a two-step sequence involving highly regio- and stereoselective Pd(0)-…
Number of citations: 30 pubs.acs.org
WC Huang, W Liu, XD Wu, J Ying… - The Journal of Organic …, 2015 - ACS Publications
A new catalytic system based on the readily available Zn, i PrI, H 8 BINOL, and Ti(O i Pr) 4 has been developed which avoids the use of pyrophoric ZnEt 2 . It can effectively catalyze the …
Number of citations: 18 pubs.acs.org
TE Nielsen, S Le Quement, D Tanner - Synthesis, 2004 - thieme-connect.com
A series of terminal propargylic alcohols and their derivatives were subjected to Pd-catalyzed silastannation. In all reactions, complete regio-and stereoselectivities were observed with …
Number of citations: 29 www.thieme-connect.com
K Wadhwa, VR Chintareddy… - The Journal of organic …, 2009 - ACS Publications
Proazaphosphatrane P(PhCH 2 NCH 2 CH 2 ) 3 N (1a) is an efficient catalyst for the addition of aryl trimethylsilyl alkynes to a variety of aromatic, aliphatic, and heterocyclic aldehydes in …
Number of citations: 51 pubs.acs.org
ND Rode, A Arcadi, M Chiarini, F Marinelli - Synthesis, 2017 - thieme-connect.com
Sequential addition/annulation reactions of sulfinate and nitrite anions to β-(2-aminophenyl)-α,β-ynones led to valuable 4-sulfonylquinolines and 4-nitroquinolines. The latter proved to …
Number of citations: 28 www.thieme-connect.com
SR Barlow, LJ Callaghan, V Franckevičius - Tetrahedron, 2021 - Elsevier
… Following General Procedure C, 1-cyclohexylprop-2-yn-1-ol (0.42 mL, 3.0 mmol) was reacted with di-tert-butyl dicarbonate (0.66 g, 3.0 mmol) in the presence of DMAP (18 mg, 0.15 …
Number of citations: 2 www.sciencedirect.com

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